molecular formula C17H14O6S B2777179 3-[(2,5-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one CAS No. 866346-80-7

3-[(2,5-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one

Cat. No.: B2777179
CAS No.: 866346-80-7
M. Wt: 346.35
InChI Key: IQDZVGLQDPWYHB-UHFFFAOYSA-N
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Description

3-[(2,5-Dimethoxyphenyl)sulfonyl]-2H-chromen-2-one is a synthetic organic compound with a molecular formula of C17H14O6S and a molecular weight of 346.35 g/mol This compound features a chromen-2-one core structure substituted with a 2,5-dimethoxyphenylsulfonyl group

Scientific Research Applications

3-[(2,5-Dimethoxyphenyl)sulfonyl]-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2,5-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,5-dimethoxybenzenesulfonyl chloride and 2H-chromen-2-one.

    Reaction Conditions: The 2,5-dimethoxybenzenesulfonyl chloride is reacted with 2H-chromen-2-one in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The resulting product is purified using column chromatography to obtain the desired compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-[(2,5-Dimethoxyphenyl)sulfonyl]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Comparison with Similar Compounds

  • 3-[(2,5-Dimethoxyphenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one
  • 3-(2,5-Dimethoxybenzenesulfonyl)-2H-chromen-2-one

Comparison:

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)sulfonylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6S/c1-21-12-7-8-14(22-2)15(10-12)24(19,20)16-9-11-5-3-4-6-13(11)23-17(16)18/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDZVGLQDPWYHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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